2-Amino-3-hydroxy-4-(trifluorométhyl)pyridine

Vue d'ensemble

Description

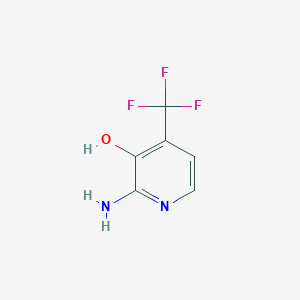

2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group, a hydroxyl group, and a trifluoromethyl group

Applications De Recherche Scientifique

Pharmaceutical Applications

The incorporation of fluorine into organic compounds is known to enhance their biological activities. 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine derivatives have been investigated for various therapeutic potentials:

- Neuronal Nitric Oxide Synthase Inhibition: Research indicates that derivatives based on the 2-amino-pyridine scaffold exhibit potent inhibition of neuronal nitric oxide synthase (nNOS), which is crucial for neuroprotection and treatment of neurodegenerative diseases .

- Anticancer Activity: Several studies have reported that pyridine derivatives with amino and trifluoromethyl groups demonstrate significant anticancer properties. These compounds interact with specific targets in cancer cells, potentially leading to apoptosis .

Case Study:

A recent study developed a series of nNOS inhibitors based on 2-amino-pyridine, demonstrating high potency and selectivity. The modifications included structural diversity in the tail amino functionality, leading to promising candidates for further development .

Agrochemical Applications

The unique properties of 2-amino-3-hydroxy-4-(trifluoromethyl)pyridine make it valuable in agrochemical formulations:

- Crop Protection Agents: Trifluoromethylpyridines are widely used in developing pesticides due to their effectiveness against various pests. The first derivative introduced was Fluazifop-butyl, which paved the way for over 20 new agrochemicals containing the trifluoromethyl moiety .

Data Table: Agrochemical Products Derived from Trifluoromethylpyridines

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide |

| Bifenazate | Trifluoromethylpyridine derivative | Insecticide |

| Clodinafop-propargyl | Trifluoromethylpyridine derivative | Herbicide |

Future Perspectives

The ongoing research into the applications of 2-amino-3-hydroxy-4-(trifluoromethyl)pyridine suggests a promising future in both pharmaceutical and agricultural sectors. As scientists continue to explore its unique properties, it is expected that novel applications will emerge, particularly in drug development and crop protection strategies.

Mécanisme D'action

Result of Action

The biological activities of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These activities include the protection of crops from pests and potential therapeutic applications in the pharmaceutical and veterinary industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions .

Another method involves the use of trifluoromethylated precursors, such as 2-chloro-4-(trifluoromethyl)pyridine, which can be aminated using ammonia or primary amines under high-pressure conditions .

Industrial Production Methods

Industrial production of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Halides (e.g., chlorine, bromine), alkoxides (e.g., sodium methoxide), and amines.

Major Products Formed

Oxidation: Formation of 2-amino-3-oxo-4-(trifluoromethyl)pyridine.

Reduction: Formation of 2-amino-3-hydroxy-4-(trifluoromethyl)pyridine.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4-(trifluoromethyl)pyridine

- 2-Hydroxy-4-(trifluoromethyl)pyridine

- 2-Amino-5-(trifluoromethyl)pyridine

- 3-(Trifluoromethyl)-2-pyridone

Uniqueness

2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications. The trifluoromethyl group further enhances its chemical stability and biological activity, distinguishing it from other similar compounds .

Activité Biologique

2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is a pyridine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

- Molecular Formula : C7H6F3N2O

- Molecular Weight : 192.13 g/mol

- CAS Number : 1227581-75-0

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.

The biological activity of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The compound's hydroxyl and amino groups may facilitate hydrogen bonding, enhancing its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have shown that 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures, which could be beneficial in the context of neurodegenerative diseases.

Table 2: Neuroprotective Effects Data

| Treatment Concentration (µM) | Oxidative Stress Reduction (%) |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 50 |

Synthesis and Derivatives

The synthesis of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine has been optimized to enhance yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with improved potency and selectivity against specific targets.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and mechanisms of action will be crucial for developing it as a therapeutic agent.

Propriétés

IUPAC Name |

2-amino-4-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-2-11-5(10)4(3)12/h1-2,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNWOTSQTJJQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280791 | |

| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-75-0 | |

| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.